1-(4-Tolylsulfonyl)pyrrolidin-3-one chemical properties
1-(4-Tolylsulfonyl)pyrrolidin-3-one chemical properties
An In-Depth Technical Guide to 1-(4-Tolylsulfonyl)pyrrolidin-3-one: Properties, Synthesis, and Applications
Introduction
1-(4-Tolylsulfonyl)pyrrolidin-3-one is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidinone core, functionalized with a reactive ketone and a stable tosyl protecting group, makes it an ideal starting material for creating a diverse array of more complex molecules. The pyrrolidine scaffold is a common feature in many FDA-approved drugs, highlighting the importance of intermediates like this in the development of new therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(4-Tolylsulfonyl)pyrrolidin-3-one for researchers and professionals in drug development.
Nomenclature and Chemical Identity
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IUPAC Name: 1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-one
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Synonyms: 1-(p-Tolylsulfonyl)-3-pyrrolidinone, N-Tosyl-3-pyrrolidinone
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CAS Number: 16840-07-4
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Chemical Structure:
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Molecular Formula: C₁₁H₁₃NO₃S
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Molecular Weight: 239.29 g/mol
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Physicochemical and Spectral Properties
The physical and spectral data are crucial for the identification and characterization of 1-(4-Tolylsulfonyl)pyrrolidin-3-one.
Physical Properties
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135-139 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols. Insoluble in water. |
Spectroscopic Data
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¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the pyrrolidine ring and the tolyl group. The protons adjacent to the carbonyl group (C2 and C4) typically appear as multiplets, while the tosyl group's methyl protons present as a singlet around 2.4 ppm. The aromatic protons of the tolyl group show a characteristic AA'BB' splitting pattern.
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¹³C NMR (Carbon NMR): The carbon spectrum will show a peak for the carbonyl carbon around 205 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region, and the aromatic carbons of the tolyl group will be in the 127-145 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the carbonyl group (C=O) around 1740 cm⁻¹ and the sulfonyl group (S=O) in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 239, corresponding to the molecular weight of the compound.
Synthesis and Manufacturing
The synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one is a multi-step process that can be achieved through various routes. One common approach involves the protection of a pyrrolidine derivative followed by oxidation.
Representative Synthetic Protocol
A practical, scalable synthesis can be achieved in a few steps from commercially available starting materials.
Step 1: N-Tosylation of a Pyrrolidine Precursor A suitable pyrrolidine precursor, such as 3-hydroxypyrrolidine, is reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane.
Step 2: Oxidation to the Ketone The resulting N-tosylated alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.
Experimental Workflow: Synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one
Caption: Synthetic workflow for 1-(4-Tolylsulfonyl)pyrrolidin-3-one.
Chemical Reactivity and Synthetic Applications
The reactivity of 1-(4-Tolylsulfonyl)pyrrolidin-3-one is dominated by the electrophilic nature of the carbonyl carbon and the potential for functionalization at the alpha-positions. The tosyl group is a robust protecting group, stable to a wide range of reaction conditions, yet can be removed if necessary.
This compound is a key intermediate for the synthesis of various substituted pyrrolidines, including:
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3-Aminopyrrolidines: Through reductive amination of the ketone.
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3-Hydroxypyrrolidines: Via reduction of the ketone.
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Spirocyclic Pyrrolidines: By reaction with bifunctional reagents.[3]
These transformations are fundamental in the construction of novel molecular scaffolds for drug discovery. Pyrrolidinone derivatives have shown promise as inhibitors of acetylcholinesterase for Alzheimer's treatment, as well as antibacterial and anticancer agents.[4][5][6][7]
Core Reactivity and Transformations
Caption: Reactivity of 1-(4-Tolylsulfonyl)pyrrolidin-3-one.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-(4-Tolylsulfonyl)pyrrolidin-3-one is a valuable and versatile synthetic intermediate. Its well-defined structure and predictable reactivity make it an essential tool for chemists engaged in the synthesis of complex nitrogen-containing heterocycles. The continued exploration of its chemistry is expected to lead to the discovery of novel compounds with significant biological activity, particularly in the fields of neurodegenerative disease, infectious disease, and oncology.
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